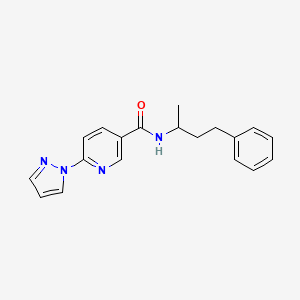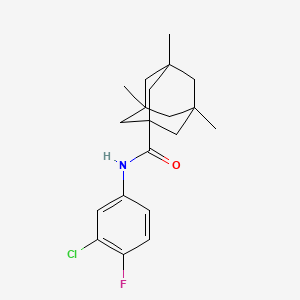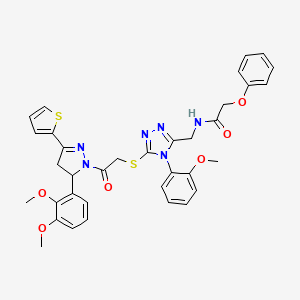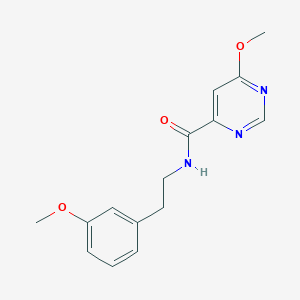
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an important precursor in the biosynthesis of the coenzymes NAD and NADP. Nicotinamide derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to the compounds discussed in the provided papers, which explore various nicotinamide derivatives and their synthesis, molecular structures, and potential applications, particularly in the field of antimycobacterial activity and supramolecular chemistry .
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve various chemical reactions, as demonstrated in the papers. For instance, one study describes the synthesis of a series of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines, which are synthesized by reacting isoniazid with chalcones . Another paper details the synthesis of nicotinamide, thieno[2,3-b]pyridine, and other derivatives by reacting N-1-Naphthyl-3-oxobutanamide with different reagents . These methods could potentially be adapted to synthesize the compound "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The papers discuss the characterization of these compounds using analytical and spectral data . Additionally, the study of multicomponent crystals of nicotinamide with nitrogen-containing aromatic dicarboxylic acids reveals the formation of various supramolecular synthons, which are essential for understanding the stability and interactions of these molecules in the solid state . These findings can provide insights into the molecular structure of "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" and its potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of nicotinamide derivatives is highlighted by their ability to undergo various reactions. For example, the synthesized pyridine derivatives can further react with hydrazine hydrate, formamide, and other reagents to yield a diverse range of compounds . These reactions are indicative of the versatile chemistry of nicotinamide derivatives and suggest that "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" may also participate in a variety of chemical transformations, which could be exploited for the development of new pharmaceuticals or materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structures. The antimycobacterial activity of the synthesized pyrazolines, for instance, is determined by their minimum inhibitory concentrations against Mycobacterium tuberculosis, which is a measure of their biological potency . The thermal studies and crystallography of multicomponent crystals provide additional information on the stability and solid-state properties of these compounds . These studies can be used as a reference to predict the properties of "N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide" and to guide further research and applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Material Science
A study on nicotinamide derivatives, including compounds structurally related to N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide, demonstrated their corrosion inhibition effect on mild steel in hydrochloric acid solution. This research indicates potential applications in material science, particularly in protecting metals from corrosion in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).
Antifungal and Insecticidal Activities
Derivatives of the compound have been synthesized and shown to possess significant antifungal activity against various fungal strains affecting crops and fruits. This suggests a potential application in the development of new antifungal agents for agricultural use. Moreover, some derivatives displayed insecticidal activities, providing a basis for further research into pest control solutions (Liu et al., 2020).
Biological Activities and Drug Discovery
Research into N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to the compound , revealed that these molecules exhibit a range of biological activities. Preliminary bioassay tests indicated obvious insecticidal and fungicidal activities at certain concentrations. This highlights the compound's relevance in drug discovery and the development of new agrochemicals (Shang, Liu, Wang, & Li, 2019).
Pharmaceutical Research and Development
Studies on nicotinamide and pyrazinamide derivatives, including structural analyses and interaction studies, contribute to our understanding of their potential pharmaceutical applications. These compounds' interactions with biological targets can inform the development of new drugs, particularly those targeting metabolic pathways or specific enzymes (Jarzembska et al., 2017).
Metabolic and Cellular Research
Research on the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, closely related to N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide, provides insight into cellular bioenergetics and NAD+ salvage pathways. This has implications for understanding and treating various diseases, including cancer, through metabolic modulation (Tolstikov et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-phenylbutan-2-yl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15(8-9-16-6-3-2-4-7-16)22-19(24)17-10-11-18(20-14-17)23-13-5-12-21-23/h2-7,10-15H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZPFZDWYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)
![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)
![8-chloro-2-(cyclopropylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2548955.png)


![3,6-dimethyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)
